An In-depth Technical Guide to N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide
An In-depth Technical Guide to N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical and biological properties of N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide, a molecule of interest in medicinal chemistry and drug discovery. This document delves into its synthesis, physicochemical characteristics, potential mechanisms of action, and relevant safety considerations, drawing upon data from analogous compounds to build a predictive profile. Detailed experimental protocols for its synthesis and characterization are provided to empower researchers in their scientific endeavors. The guide is structured to offer not just data, but a foundational understanding of the causality behind experimental design and the potential applications of this compound.
Introduction
N-substituted chloroacetamides represent a versatile class of compounds with a broad spectrum of reported biological activities, including antimicrobial and anticancer properties.[1][2] The electrophilic nature of the chloroacetamide "warhead" allows for covalent interactions with biological targets, making this scaffold a compelling starting point for the design of novel therapeutics. This guide focuses on a specific derivative, N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide, which incorporates a seven-membered azepane ring, a feature known to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[3] The strategic placement of the azepane moiety at the ortho position of the phenyl ring introduces unique steric and electronic features that are likely to influence its biological profile.
This document serves as a foundational resource for researchers, providing a synthesis of available data and predictive insights to guide future investigation and application of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide is not widely published, a combination of data from commercial suppliers and predictions based on its chemical structure provides a solid starting point.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉ClN₂O | [4] |
| Molecular Weight | 266.77 g/mol | [4] |
| CAS Number | 436087-22-8 | [4] |
| Appearance | White to off-white solid (predicted) | [5] |
| Melting Point | 70-80 °C (predicted, purity dependent) | [5] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); less soluble in water (predicted). | [5] |
| Stability | Generally stable under normal conditions, but may be sensitive to moisture and strong bases. | [5] |
Synthesis and Characterization
The synthesis of N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide is anticipated to proceed via a standard chloroacetylation of the corresponding aniline precursor. The following protocol is a detailed, generalized procedure based on established methods for the synthesis of N-substituted chloroacetamides.[6][7][8]
Synthetic Workflow
Caption: Synthetic workflow for N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide.
Detailed Experimental Protocol: Synthesis of N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide
Materials:
-
2-(Azepan-1-yl)aniline
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base like DIPEA)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(azepan-1-yl)aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The causality for this slow addition at low temperature is to control the exothermic reaction and minimize the formation of potential side products.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. The purpose of the bicarbonate wash is to neutralize any remaining acid and the triethylamine hydrochloride salt.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide.
Characterization
-
¹H NMR: Expected signals would include aromatic protons on the phenyl ring, methylene protons of the azepane ring, and a characteristic singlet for the methylene protons adjacent to the chlorine atom. The amide proton would likely appear as a broad singlet.
-
¹³C NMR: Aromatic carbons, aliphatic carbons of the azepane ring, the carbonyl carbon of the amide, and the carbon bearing the chlorine atom would all show distinct signals.
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch of the secondary amide, the C=O stretch of the amide, and C-Cl stretching.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (266.77 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.
Potential Biological Activity and Mechanism of Action
The biological activity of N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide has not been extensively reported. However, the chloroacetamide moiety is a well-established pharmacophore with a range of biological effects.
Predicted Biological Activities
Based on studies of structurally related compounds, N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide may exhibit:
-
Antimicrobial Activity: Many N-substituted chloroacetamides have demonstrated activity against a range of bacterial and fungal pathogens.[1][2][11] The lipophilicity imparted by the phenyl and azepane groups could enhance cell membrane permeability, a key factor for antimicrobial efficacy.[1]
-
Anticancer Activity: The chloroacetamide group can act as an alkylating agent, a mechanism exploited by some anticancer drugs. This suggests potential cytotoxic effects against cancer cell lines.
-
Enzyme Inhibition: The electrophilic nature of the chloroacetyl group makes it a candidate for irreversibly inhibiting enzymes that have a nucleophilic residue (such as cysteine or histidine) in their active site.
Postulated Mechanism of Action
The primary mechanism of action is likely driven by the reactive chloroacetamide group.
Caption: Postulated mechanism of action via covalent modification of biological targets.
This covalent modification can lead to the inhibition of critical cellular processes. One well-documented mechanism for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell membrane integrity and signaling.
Safety and Handling
Specific toxicity data for N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide is not available. However, based on the known hazards of the chloroacetamide class of compounds, appropriate safety precautions are essential.[12][13]
General Hazards of Chloroacetamides:
-
Toxicity: Chloroacetamides are generally considered toxic if swallowed, inhaled, or absorbed through the skin.[12]
-
Irritation: They can cause irritation to the skin, eyes, and respiratory tract.
-
Genotoxicity: Some chloroacetamide herbicides and their metabolites have been shown to exhibit cytotoxicity and developmental toxicity in vitro and in vivo.[13][14]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through standard chemical transformations, and its structural features suggest a range of possible biological activities. This technical guide provides a solid foundation for researchers by consolidating available data and offering predictive insights into its properties and potential applications. Further experimental validation of its synthesis, characterization, and biological profile is warranted to fully elucidate its therapeutic potential.
References
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Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 34–46. [Link]
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Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 34–46. [Link]
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